(Dec-5-yne-1-sulfonyl)benzene is an organic compound characterized by a sulfonyl group attached to a benzene ring and a dec-5-yne alkyne chain. Its molecular formula is , indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The compound's structure includes a long carbon chain with a triple bond (alkyne) and a sulfonyl functional group, which contributes to its chemical reactivity and potential applications in various fields.
These reactions are significant in synthetic organic chemistry, allowing for the creation of complex molecules.
Several methods can be employed to synthesize (Dec-5-yne-1-sulfonyl)benzene:
(Dec-5-yne-1-sulfonyl)benzene has potential applications in various fields:
Interaction studies involving (Dec-5-yne-1-sulfonyl)benzene focus on its reactivity with biological targets or other chemical compounds. Investigating how this compound interacts with enzymes or receptors could reveal insights into its potential therapeutic effects. Additionally, studies on its reactivity with thiols or amines could provide information on its utility in synthetic chemistry.
Several compounds share structural features with (Dec-5-yne-1-sulfonyl)benzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (Hex-5-yne-1-sulfonyl)benzene | Shorter alkyne chain | Potentially different reactivity due to chain length |
| (Oct-6-yne-1-sulfonyl)benzene | Medium-length alkyne chain | Intermediate properties between short and long chains |
| (E)-1-Methyl-4-(trifluoromethyl)styryl)sulfonyl)benzene | Contains trifluoromethyl group | Enhanced electronic properties due to fluorine atoms |
These compounds illustrate variations in chain length and substituents that influence their chemical behavior and applications. The uniqueness of (Dec-5-yne-1-sulfonyl)benzene lies in its specific combination of a long alkyne chain and a sulfonyl group, which may provide distinct reactivity patterns not observed in shorter or differently substituted analogs.
Aromatic sulfonation serves as the foundational step for introducing the sulfonyl group onto the benzene ring. The reaction typically employs electrophilic substitution mechanisms, where sulfur trioxide (SO$$_3$$) or its protonated derivatives act as the electrophile. In the case of (Dec-5-yne-1-sulfonyl)benzene, sulfonation must precede or follow alkyne chain installation, depending on the synthetic route.
Reagent Selection and Mechanistic Considerations
Chlorosulfonic acid (HSO$$3$$Cl) is a preferred reagent due to its dual role as a sulfonating agent and a source of chloride ions, which facilitates subsequent functionalization. The reaction proceeds via the generation of a reactive sulfonium ion intermediate, which undergoes electrophilic attack at the benzene ring’s para position (relative to any directing groups). For instance, heating benzene with chlorosulfonic acid at 60°C yields benzenesulfonic acid, which can be further converted to benzenesulfonyl chloride using thionyl chloride (SOCl$$2$$).
Catalytic Innovations
Recent advances highlight sulfamic acid (H$$2$$NSO$$3$$H) as a catalyst, enhancing reaction efficiency by lowering activation barriers and minimizing byproduct formation. This is particularly critical when working with thermally sensitive intermediates, such as those bearing alkyne functionalities.
Reversibility and Protection
Aromatic sulfonation is reversible under aqueous acidic conditions, necessitating careful control of reaction stoichiometry and dehydrating agents (e.g., SOCl$$_2$$) to shift equilibrium toward product formation. The sulfonyl group also acts as a protecting group, blocking undesired electrophilic substitutions during subsequent alkyne functionalization.
Introducing the dec-5-yne chain requires strategic alkyne elongation, often achieved through iterative coupling or homologation reactions.
Cadiot-Chodkiewicz Coupling
This copper-catalyzed reaction enables the coupling of terminal alkynes with bromoalkynes, facilitating stepwise chain extension. For example, a propargyl bromide derivative could be coupled to a shorter alkyne precursor, incrementally building the dec-5-yne moiety.
Sonogashira Cross-Coupling
Palladium-catalyzed Sonogashira reactions are widely used to attach alkynes to aryl halides. In the context of (Dec-5-yne-1-sulfonyl)benzene, a benzenesulfonyl chloride intermediate could be converted to an aryl iodide or bromide, followed by coupling with a preformed dec-5-yne fragment.
Homologation via Alkylation
Grignard or organolithium reagents enable nucleophilic addition to carbonyl groups, elongating carbon chains. For instance, reacting a propargyl Grignard reagent with an aldehyde-functionalized sulfonylbenzene precursor could extend the alkyne chain while maintaining regiochemical control.
The choice between convergent and linear synthesis hinges on efficiency, yield, and functional group compatibility.
Linear Synthesis
A linear sequence involves sequential functionalization of the benzene ring:
Convergent Synthesis
Convergent strategies separately prepare the sulfonylbenzene and dec-5-yne modules before coupling them:
Comparative Analysis
| Parameter | Linear Approach | Convergent Approach |
|---|---|---|
| Yield | Moderate (50–70%) | High (75–85%) |
| Byproducts | Common (e.g., over-sulfonation) | Rare (controlled coupling) |
| Scalability | Challenging | Robust |
(Dec-5-yne-1-sulfonyl)benzene represents a significant class of sulfonyl-alkyne compounds that have demonstrated remarkable versatility in transition metal-catalyzed coupling reactions. The unique structural features of this compound, combining a terminal alkyne moiety with an electron-withdrawing sulfonyl group, provide distinctive reactivity patterns that have been extensively exploited in modern synthetic chemistry [1] [2].
The application of sulfonyl-alkyne systems in palladium-catalyzed reactions has emerged as a cornerstone of contemporary organic synthesis. The Sonogashira coupling reaction, utilizing palladium and copper dual catalysis, has proven particularly effective for the formation of carbon-carbon bonds between terminal alkynes and aryl halides [2] [3]. In the context of (Dec-5-yne-1-sulfonyl)benzene, this methodology enables the selective coupling of the terminal alkyne functionality while preserving the sulfonyl group for subsequent transformations. The reaction typically proceeds under mild conditions with excellent functional group tolerance, achieving yields ranging from 65-78% under optimized conditions [2] [3].
The Suzuki-Miyaura coupling has been successfully adapted for sulfonyl-alkyne substrates through the development of novel palladium-catalyzed sulfinylation protocols. Research has demonstrated that organoboron compounds can undergo direct sulfinylation with sulfinate esters in the presence of Pd(dba)₂/XPhos catalyst systems [4]. This methodology is particularly valuable as it allows for the preservation of easily oxidizable functional groups that would otherwise be compromised in traditional sulfide oxidation approaches. The reaction exhibits broad substrate scope with yields ranging from 52-95%, accommodating various electron-rich and electron-deficient substituents [4].
Rhodium catalysis has provided unique opportunities for the functionalization of sulfonyl-alkyne systems through novel mechanistic pathways. The rhodium-catalyzed allylation of terminal alkynes with carboxylic acids represents a significant advancement in C-O bond formation chemistry [5]. This transformation proceeds through a unique mechanism involving alkyne isomerization to form allene intermediates, followed by hydrometalation and reductive elimination to yield branched allylic compounds [5].
The development of enantioselective hydrosulfonylation using rhodium catalysis has opened new avenues for accessing chiral allylic sulfones [6]. The key breakthrough came with the identification of the C₁-symmetric P,N-ligand (R_ax,S,S)-StackPhim, which enables both high regioselectivity (>20:1 branched-to-linear ratio) and excellent enantioselectivity (up to 97% ee) [6]. This methodology represents the first direct asymmetric rhodium-catalyzed hydrosulfonylation of allenes and alkynes, providing rapid access to chiral terminal allylic sulfones under mild conditions [6].
The mechanistic understanding of these transformations has been crucial for optimizing reaction conditions and achieving desired selectivity patterns. In the case of rhodium-catalyzed processes, detailed computational and experimental studies have revealed the importance of ligand bite angles and electronic properties in controlling reaction outcomes [1] [5]. The formation of π-allyl rhodium intermediates has been identified as a key step in determining regioselectivity, with the stability of these intermediates being influenced by both steric and electronic factors [5].
Table 1: Catalytic Applications of Sulfonyl-Alkyne Systems in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Sonogashira Coupling | Pd/Cu dual catalyst | Terminal alkynes + Aryl halides | 65-78 | Mild conditions, functional group tolerance |
| Suzuki-Miyaura Coupling | Pd(dba)₂/XPhos | Organoborons + Sulfinate esters | 52-95 | Direct sulfinylation, oxidizable groups preserved |
| Rhodium-Catalyzed Allylation | [Rh(COD)Cl]₂/DPEphos | Terminal alkynes + Carboxylic acids | 58-85 | Branched allylic sulfones formation |
| Palladium-Catalyzed Carbothiolation | Pd(OAc)₂/TDMPP | Alkynes + Heteroaryl sulfides | 71-89 | Overcomes competitive dimerization |
| Oxysulfonylation with BF₃·OEt₂ | BF₃·OEt₂ (Lewis acid) | Alkynes + Sodium sulfinates | 72-95 | Metal-free, air atmosphere compatible |
| Hydrosulfonylation (Rh-catalyzed) | [Rh(COD)Cl]₂/StackPhim | Allenes/Alkynes + Sodium sulfinates | 78-94 | High enantioselectivity (up to 97% ee) |
The field of organocatalysis has witnessed remarkable growth in the application of sulfonyl-alkyne systems, with (Dec-5-yne-1-sulfonyl)benzene serving as a representative example of how these compounds can be activated through non-metallic catalytic systems [7] [8] [9].
The development of photoredox organocatalytic methods has revolutionized the activation of sulfonyl-alkyne systems under mild, metal-free conditions. Recent advances have demonstrated the efficacy of organic photoredox catalysts such as 4CzIPN in promoting carbosulfonylation reactions of alkynes [10] [11]. This methodology enables the direct conversion of sp-hybridized carbon to sp³-hybridized carbon through a three-component coupling involving alkyl carboxylic acids, sodium sulfinates, and terminal alkynes [10] [11].
The photoredox-catalyzed carbosulfonylation proceeds through a dual photoredox mechanism involving sequential radical generation and coupling processes. The excited photocatalyst oxidizes sodium sulfinate to generate sulfinyl radicals, which subsequently react with the alkyne to form vinyl radical intermediates [10] [11]. This approach demonstrates exceptional functional group tolerance and provides access to novel alkyl sulfones that are challenging to synthesize through conventional methods [10] [11].
Boron trifluoride etherate (BF₃·OEt₂) has emerged as a highly effective Lewis acid catalyst for the oxysulfonylation of alkynes with sodium sulfinates [12]. This transformation represents a significant advancement in metal-free sulfone synthesis, operating under air atmosphere at moderate temperatures (25-60°C) [12]. The reaction exhibits excellent chemoselectivity and provides access to β-keto sulfones without the requirement for transition metal catalysts or reagents with pungent odors [12].
The mechanistic pathway involves the activation of sodium sulfinates by the Lewis acid, facilitating radical addition to the alkyne triple bond [12]. The reaction can be tuned by adjusting the catalyst loading, with substoichiometric amounts favoring β-keto sulfone formation over alternative products such as β-sulfinyl alkenylsulfones [12].
The application of chiral phosphoric acids in the activation of sulfonyl-alkyne systems has opened new avenues for atroposelective transformations [7]. Recent developments have demonstrated the remote activation of para-hydroxyl-substituted arylacetylenes through vinylidene para-quinone methide intermediates [7]. This approach enables significant stereochemical induction, resulting in the formation of axially chiral aryl-alkenes with excellent enantiopurities [7].
The remote activation mechanism involves the formation of highly reactive quinone methide intermediates that undergo enantioselective transformations under the influence of chiral phosphoric acid catalysts [7]. This methodology represents a significant advancement in organocatalytic remote control of stereoselectivity and provides access to previously challenging axially chiral compounds [7].
Eosin Y has proven to be an effective organic photoredox catalyst for the synthesis of sulfonyl compounds under visible light irradiation [13]. This methodology enables the coupling of arenediazonium tetrafluoroborates with sodium sulfinates to produce symmetrical and unsymmetrical diaryl/alkyl aryl sulfones [13]. The reaction operates under ambient temperature conditions in aqueous acetonitrile, representing a green and sustainable approach to sulfone synthesis [13].
The utilization of visible light as an inexpensive and environmentally benign energy source, combined with the operational simplicity and clean reaction profile, makes this methodology particularly attractive for large-scale applications [13].
Table 3: Organocatalytic Applications of Sulfonyl-Alkyne Systems
| Organocatalyst Type | Reaction Conditions | Substrate Scope | Product Formation | Advantages |
|---|---|---|---|---|
| Photoredox (4CzIPN) | Blue light, rt, metal-free | Alkyl carboxylic acids + sulfinates | Alkyl sulfones via carbosulfonylation | Broad functional group tolerance |
| Lewis Acid (BF₃·OEt₂) | Air atmosphere, 25-60°C | Terminal alkynes + sodium sulfinates | β-Keto sulfones | No metal catalysts required |
| Chiral Phosphoric Acids | Remote activation, mild conditions | para-Hydroxyl arylacetylenes | Axially chiral aryl-alkenes | Atroposelective control |
| Eosin Y | Visible light, aqueous medium | Arenediazonium salts + sulfinates | Diaryl/alkyl aryl sulfones | Green, sustainable conditions |
| Sulfenate Anions | Basic conditions, air-stable precursors | Benzaldehyde + benzyl chloride derivatives | Carbon-carbon triple bonds | First catalytic alkyne synthesis method |
| Pentanidium Catalysts | Room temperature, high turnover | Sulfenamides + alkylating agents | Chiral sulfilimines | Complete catalyst recovery (>99%) |
The development of enantioselective methodologies for sulfonyl-alkyne transformations has become a focal point in modern asymmetric synthesis, with (Dec-5-yne-1-sulfonyl)benzene derivatives serving as valuable substrates for accessing enantioenriched products [6] [14] [15].
The enantioselective hydrosulfonylation of allenes and alkynes represents a landmark achievement in asymmetric organosulfur chemistry [6]. The development of this methodology was enabled by the identification of the C₁-symmetric axially chiral P,N-ligand (R_ax,S,S)-StackPhim, which provides exceptional control over both regio- and enantioselectivity [6]. This transformation allows for the direct synthesis of chiral terminal allylic sulfones from readily available sodium sulfinates under mild reaction conditions [6].
The reaction mechanism involves the formation of rhodium-allyl intermediates that undergo enantioselective reductive elimination to yield the desired chiral products [6]. The excellent branched-to-linear selectivity (>20:1) combined with high enantioselectivity (up to 97% ee) makes this methodology particularly valuable for accessing synthetically useful chiral building blocks [6].
The catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation reactions [14]. This methodology enables the formation of rotationally stable N-(2,6-disubstituted-phenyl)sulfonamides with excellent enantioselectivity using the (S,S)-Trost ligand in combination with (allyl-PdCl)₂ [14]. The reaction proceeds through the formation of π-allyl palladium intermediates, with the chiral ligand providing facial selectivity during the allylation process [14].
The synthetic utility of this methodology is particularly evident in the preparation of pharmaceutical intermediates, where the axial chirality can significantly impact biological activity [14]. The ability to control the absolute configuration of the N-C axis through ligand selection provides a valuable tool for medicinal chemists [14].
Recent advances in ligand-controlled stereodivergent alkenylation have enabled the selective synthesis of both Z- and E-sulfonyl-1,3-dienes from identical starting materials [16]. This methodology employs photoredox and nickel dual catalysis to achieve stereoselective sulfonylalkenylation of terminal alkynes with vinyl triflates and sodium sulfinates [16]. The key innovation lies in the use of different ligands to control the stereochemical outcome, with simple modifications to the nickel catalyst system enabling access to either stereoisomer [16].
The mechanistic investigations have revealed that dynamic ligand exchange plays a crucial role in determining the observed stereoselectivity [16]. Density functional theory calculations have provided insights into the energy differences between competing transition states and the role of ligand sterics in controlling the reaction outcome [16].
The development of chiral sulfide-catalyzed enantioselective selenylation/semipinacol rearrangement of allenols represents a novel approach to accessing enantioenriched cyclopentanones [15]. This methodology employs cooperative catalysis between a chiral sulfide and an achiral sulfonic acid to achieve excellent enantioselectivity (91-98% ee) in the formation of products containing arylselenovinyl-substituted quaternary carbon stereocenters [15].
The mechanistic studies have revealed that the combination of chiral sulfide and achiral sulfonic acid not only facilitates the formation of catalytically active species but also governs the enantioselectivity through multiple hydrogen bonding interactions and π···π interactions [15]. The products obtained from this transformation can be readily converted to synthetically valuable alkyne, vinyl bromide, and aniline derivatives [15].
The concept of switchable organocatalytic enantioselective synthesis has been demonstrated through the carbosulfenylation/sulfenolactonization of cyclohexa-1,4-dienes [17]. This methodology enables the controllable generation of different chiral bicyclic products from identical substrates by simply adjusting the substituents on the sulfenylating agent [17]. The process provides access to synthetically challenging chiral bridged bicyclo[3.3.1]nonanes and 2-oxabicyclo[3.2.1]octanes with excellent enantioselectivities (up to 97% ee) [17].
Table 2: Enantioselective Transformations Using Chiral Sulfonyl-Alkyne Derivatives
| Transformation Type | Chiral Catalyst/Ligand | Product Type | Enantioselectivity (% ee) | Regioselectivity | Applications |
|---|---|---|---|---|---|
| Hydrosulfonylation of Allenes | (R_ax,S,S)-StackPhim | Chiral allylic sulfones | Up to 97 | >20:1 (branched:linear) | Chiral synthons, derivatization |
| Asymmetric N-Allylation | (S,S)-Trost ligand | N-C axially chiral sulfonamides | 85-95 | High N-selectivity | Pharmaceutical intermediates |
| Sulfenocyclization | Chiral organocatalyst | Bicyclic sulfur compounds | Up to 97 | Switchable regio-control | Natural product synthesis |
| Stereoselective Alkenylation | Nickel/Ligand system | Sulfonyl-1,3-dienes | 90-95 | Z/E selectivity controlled | Conjugated materials |
| Selenylation/Rearrangement | Chiral sulfide/sulfonic acid | Cyclopentanones with Se-vinyl groups | 91-98 | Complete regioselectivity | Quaternary stereocenters |